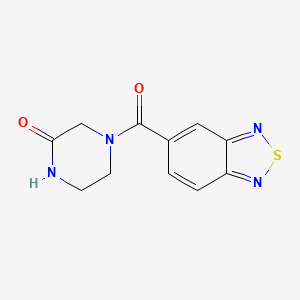

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one

Description

4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one is a heterocyclic compound featuring a benzothiadiazole moiety linked via a carbonyl group to a piperazin-2-one ring. Benzothiadiazole derivatives are known for their electron-deficient aromatic systems, which contribute to applications in materials science and medicinal chemistry, particularly as kinase inhibitors or fluorescent probes . The piperazin-2-one core introduces conformational rigidity and hydrogen-bonding capacity, which may enhance binding affinity to biological targets .

Properties

IUPAC Name |

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-10-6-15(4-3-12-10)11(17)7-1-2-8-9(5-7)14-18-13-8/h1-2,5H,3-4,6H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCGMOYAFVGDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC3=NSN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one typically involves the reaction of 2,1,3-benzothiadiazole-5-carbonyl chloride with piperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of benzothiadiazole exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapeutics .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Materials Science

In materials science, the compound's unique structure allows for the development of novel materials:

- Organic Photovoltaics : The incorporation of benzothiadiazole derivatives into organic photovoltaic devices has shown promise in enhancing light absorption and charge transport properties, leading to improved energy conversion efficiencies .

- Fluorescent Probes : The fluorescent properties of benzothiadiazole derivatives make them suitable for use as probes in biological imaging. They can be utilized to visualize cellular processes due to their high photostability and brightness .

Environmental Science

The compound's applications extend to environmental science:

- Detection of Heavy Metals : Research indicates that benzothiadiazole derivatives can be employed as chelating agents for the detection and removal of heavy metals from contaminated water sources. Their ability to form stable complexes with metal ions enhances their utility in environmental remediation efforts .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzothiadiazole derivatives, including this compound, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial activity of various benzothiadiazole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising results against resistant bacterial strains.

Mechanism of Action

The mechanism by which 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one exerts its effects is primarily through interactions with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Variations

The target compound’s benzothiadiazole group distinguishes it from analogs with alternative aromatic substituents:

Key Observations :

- Benzothiadiazole’s electron deficiency may improve π-π stacking in protein binding compared to methoxy or halogenated analogs.

- Halogenated derivatives (e.g., 3-chloro-5-fluoro) likely exhibit higher metabolic stability but lower solubility than the target compound .

Key Observations :

- The target compound’s synthesis may parallel ’s method, using sodium acetate/acetic acid as a buffer for coupling .

- Rogaratinib’s complex structure requires specialized reagents (e.g., HCl salt for in vivo studies) .

Key Observations :

- The benzothiadiazole moiety may confer kinase inhibitory activity akin to Rogaratinib’s benzothiophene group .

- Methoxy-substituted analogs (e.g., 119f) target bacterial signaling, suggesting substituent-dependent biological roles .

Physicochemical Properties

Substituents critically influence solubility, logP, and molecular weight:

Key Observations :

- Rogaratinib’s high logP necessitates salt forms for in vivo use .

Biological Activity

4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzothiadiazole moiety, which is known for its diverse pharmacological properties, including anti-tumor and anti-microbial activities. Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound has a molecular weight of approximately 262.2877 g/mol and features a piperazine ring linked to a benzothiadiazole carbonyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiadiazole moiety may facilitate binding to molecular targets, while the piperazinone structure enhances the compound's stability and solubility in biological systems.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antitumor Activity

Compounds similar to this compound have been tested for their antitumor efficacy. A notable study reported that certain benzothiadiazole derivatives exhibited potent cytotoxicity against human lung cancer cell lines (HCC827 and NCI-H358), with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format used .

Data Table: Biological Activity Summary

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | MIC = 0.008 μM | |

| Antitumor | HCC827 (lung cancer) | IC50 = 6.26 μM | |

| Antitumor | NCI-H358 (lung cancer) | IC50 = 6.48 μM |

Case Studies

- Antitubercular Evaluation : A series of benzothiadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth while maintaining low cytotoxicity .

- Antitumor Efficacy : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that some derivatives could significantly inhibit cell proliferation in vitro, suggesting their potential as lead compounds for cancer therapy .

Q & A

Basic: What are the common synthetic routes for 4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-2-one?

Answer:

The synthesis typically involves condensation reactions between benzothiadiazole derivatives and piperazin-2-one scaffolds. Key steps include:

- Reagent-driven coupling : Use of acetic acid buffered with sodium acetate to facilitate nucleophilic acyl substitution, as seen in analogous benzothiazole-piperazine syntheses .

- Reflux conditions : Heating under reflux (6–9 hours) to ensure completion, monitored via TLC .

- Purification : Recrystallization from solvents like dioxane or chromatography for high-purity yields .

Advanced routes may employ microwave-assisted synthesis to reduce reaction times and improve yields .

Basic: Which spectroscopic and structural characterization techniques are most effective for this compound?

Answer:

- NMR spectroscopy : H and C NMR to confirm regiochemistry of the benzothiadiazole and piperazin-2-one moieties .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, particularly in polymorphic studies .

Advanced: How to design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes, guided by the benzothiadiazole’s electron-deficient aromatic system .

- Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate mechanistic hypotheses .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-analysis : Systematically compare datasets while controlling for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .

- Dose-response validation : Replicate studies with standardized IC50/EC50 curves to assess potency thresholds .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

- Core modifications : Synthesize analogs with substituents at the benzothiadiazole 5-position (e.g., electron-withdrawing groups) to modulate electron density and binding affinity .

- Piperazine ring diversification : Replace the piperazin-2-one with morpholine or thiomorpholine to assess flexibility and hydrogen-bonding capacity .

- Bioisosteric replacement : Substitute the benzothiadiazole with quinoxaline or benzoxazole to evaluate aromatic stacking efficiency .

Advanced: How to assess the compound’s stability under physiological conditions for drug development?

Answer:

- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

- Metabolic stability : Conduct liver microsome assays (human/rat) to identify major cytochrome P450-mediated metabolites .

Advanced: What methods are used to analyze conflicting data in cytotoxicity vs. antiviral activity studies?

Answer:

- Selectivity index (SI) calculation : Compare CC50 (cytotoxicity) and EC50 (antiviral) values to distinguish true efficacy from nonspecific toxicity .

- Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or assembly .

- Pathway enrichment analysis : Use transcriptomics (RNA-seq) to identify off-target pathways contributing to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.